5-Methyl-1-indanone
Overview
Description
5-Methyl-1-indanone is a laboratory chemical with the CAS number 4593-38-8 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of indanones, including 5-Methyl-1-indanone, has been explored in various studies. A method involving the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was developed, which involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate . Another study reported the synthesis of indanones through a nickel-catalyzed reductive cyclization of enones .Molecular Structure Analysis
The molecular formula of 5-Methyl-1-indanone is C10H10O . It has an average mass of 146.186 Da and a monoisotopic mass of 146.073166 Da .Physical And Chemical Properties Analysis
5-Methyl-1-indanone has a density of 1.1±0.1 g/cm3, a boiling point of 262.4±25.0 °C at 760 mmHg, and a flash point of 108.4±18.1 °C . It has one hydrogen bond acceptor, zero hydrogen bond donors, and zero freely rotating bonds .Scientific Research Applications
Synthesis of 1-Indanones
- Scientific Field: Organic Chemistry
- Application Summary: 1-Indanones, including 5-Methyl-1-indanone, are important bioactive molecules. They have exhibited biological activity against cancer cells and Alzheimer’s disease. They can also be used as synthetic intermediates for several drugs and as precursors to natural products .
- Methods of Application: 1-Indanones have been successfully prepared by means of three different non-conventional techniques, namely microwaves, high-intensity ultrasound and a Q-tube™ reactor. A library of differently substituted 1-indanones has been prepared via one-pot intramolecular Friedel-Crafts acylation .
- Results or Outcomes: The desired pure product was separated from the crude by flash chromatography .
Energetic Properties Study
- Scientific Field: Physical Chemistry
- Application Summary: An experimental and computational study on the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones has been carried out using mostly calorimetric techniques and a suitable computational approach .
- Methods of Application: The combustion and sublimation/vaporization enthalpies were determined via combustion calorimetry and Calvet microcalorimetry, respectively, allowing for the calculation of the standard molar enthalpies of formation in the gaseous phase .
- Results or Outcomes: The presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, of about 153 kJ·mol −1, whereas in the case of a methyl group, the corresponding value is c.a. 35 kJ·mol −1 .
Safety And Hazards
5-Methyl-1-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .
properties
IUPAC Name |
5-methyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHCTNGQJOEDDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435941 | |
Record name | 5-METHYL-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-indanone | |
CAS RN |
4593-38-8 | |
Record name | 5-Methyl-1-indanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHYL-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-1-INDANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS87EE9OPI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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